[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol typically involves the reaction of 5-fluoropyridine with a cyclopropylmethanol derivative under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the reaction . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the pyridine ring .
Scientific Research Applications
[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for [2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with various enzymes and receptors, influencing biological pathways. The cyclopropylmethanol group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another fluorinated pyridine derivative with similar chemical properties.
5-Bromo-2-fluoropyridin-4-ylmethanol: A compound with a similar structure but different halogen substitution.
Uniqueness
[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol is unique due to its combination of a fluoropyridine ring and a cyclopropylmethanol group. This structure provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
[2-(5-fluoropyridin-2-yl)-2-methylcyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-10(4-7(10)6-13)9-3-2-8(11)5-12-9/h2-3,5,7,13H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZGOFDJHBFHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CO)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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